molecular formula C9H14ClNO3S B1378771 1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride CAS No. 1461715-32-1

1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride

Cat. No.: B1378771
CAS No.: 1461715-32-1
M. Wt: 251.73 g/mol
InChI Key: YQHUVWISAHUGSF-UHFFFAOYSA-N
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Description

Molecular Architecture and Conformational Analysis

The molecular structure of this compound represents a complex heterocyclic system with the molecular formula C9H14NO3SCl and CAS registry number 1461715-32-1. The compound features a distinctive architectural arrangement wherein a four-membered azetidine ring serves as the central scaffold, bearing two significant functional groups that influence its overall molecular geometry and chemical behavior.

The structural representation follows the SMILES notation ClS(=O)(=O)C1CN(C1)C(=O)C1CCCC1, which illustrates the connectivity pattern between the cyclopentanecarbonyl moiety and the azetidine-3-sulfonyl chloride core. This molecular architecture places the sulfonyl chloride group at the 3-position of the azetidine ring, while the nitrogen atom of the heterocycle is substituted with a cyclopentanecarbonyl group. The geometric constraints imposed by the four-membered ring system create significant ring strain, which contributes to the compound's reactivity profile and conformational preferences.

The azetidine ring system adopts a puckered conformation to minimize angle strain inherent in four-membered rings. The presence of the bulky cyclopentanecarbonyl substituent on the nitrogen atom introduces additional steric considerations that influence the overall molecular conformation. The cyclopentyl moiety itself can adopt various conformational states, including envelope and half-chair conformations, which contribute to the dynamic nature of the molecular structure. These conformational variations affect the spatial orientation of functional groups and consequently influence the compound's reactivity patterns and intermolecular interactions.

The sulfonyl chloride functionality introduces significant electronic effects throughout the molecular framework. The highly electronegative chlorine atom and the electron-withdrawing nature of the sulfonyl group create a substantial dipole moment within the molecule. This electronic distribution affects the electron density at various positions within the azetidine ring and influences the reactivity of adjacent carbon atoms. The positioning of the sulfonyl chloride group at the 3-position creates an optimal geometry for nucleophilic substitution reactions while maintaining sufficient distance from the nitrogen-bound carbonyl group to minimize unfavorable steric interactions.

Comparative Analysis with Azetidine Sulfonyl Derivatives

Comparative structural analysis with related azetidine sulfonyl derivatives reveals distinctive features that distinguish this compound from other members of this chemical family. Research on azetidine sulfonyl fluorides has demonstrated that four-membered ring sulfonyl derivatives exhibit unique reactivity patterns compared to their larger ring analogs. The substitution of chloride for fluoride in the sulfonyl group significantly alters the electrophilic character of the sulfur center, with chloride derivatives generally showing enhanced reactivity toward nucleophilic attack.

Structural comparisons with 3-(aminomethyl)azetidine-1-sulfonyl chloride, which has the molecular formula C4H9ClN2O2S and molecular weight 184.65 grams per mole, highlight the impact of different substitution patterns on molecular properties. The positioning of the sulfonyl chloride group differs between these compounds, with the aminomethyl derivative bearing the sulfonyl group on the nitrogen atom rather than on the carbon framework. This positional difference significantly affects the electronic distribution and reactivity profiles of the respective compounds.

The cyclopentanecarbonyl substitution pattern in the target compound contrasts sharply with simpler azetidine derivatives that lack this bulky N-substituent. The presence of the cyclopentanecarbonyl group introduces conformational complexity and steric hindrance that is absent in unsubstituted or minimally substituted azetidine sulfonyl chlorides. This structural modification affects the accessibility of reactive sites and influences the kinetics of chemical transformations involving the compound.

Studies on azetidine sulfonyl fluoride derivatives have shown that the preparation and reactivity of four-membered ring sulfonyl compounds follow distinct patterns compared to their oxetane counterparts. The azetidine derivatives demonstrate similar activation energies for defluorinative functionalization reactions, suggesting that the inherent strain in four-membered rings creates a common reactivity framework regardless of whether the heteroatom is nitrogen or oxygen. However, the presence of the nitrogen atom introduces additional electronic considerations that distinguish azetidine derivatives from their oxygen-containing analogs.

The comparative analysis also reveals that substitution patterns on the azetidine ring significantly influence the overall molecular stability and reactivity. Compounds with electron-withdrawing groups, such as the sulfonyl chloride functionality, exhibit enhanced electrophilic character that facilitates nucleophilic substitution reactions. The cyclopentanecarbonyl group serves as an electron-withdrawing amide substituent that further modulates the electronic properties of the azetidine core, creating a synergistic effect that enhances the compound's utility as a synthetic intermediate.

Spectroscopic Elucidation (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides crucial insights into its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed information about the connectivity and environment of individual atoms within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to the various hydrogen environments present in the molecular framework.

The azetidine ring protons appear as complex multipets due to the conformational flexibility of the four-membered ring system and the influence of neighboring functional groups. The methylene protons adjacent to the nitrogen atom typically resonate in the region around 4.0 to 4.5 parts per million, reflecting the deshielding effect of the electronegative nitrogen atom and the electron-withdrawing carbonyl group. The proton at the 3-position, which bears the sulfonyl chloride substituent, appears significantly downfield due to the strong deshielding effect of the sulfonyl group.

The cyclopentyl portion of the molecule contributes a complex pattern of signals in the aliphatic region of the spectrum. The methylene protons of the cyclopentyl ring typically appear between 1.5 and 2.5 parts per million, with the proton adjacent to the carbonyl carbon showing characteristic downfield shifting. The overlapping nature of these signals often requires two-dimensional nuclear magnetic resonance techniques for complete assignment and structural confirmation.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, particularly regarding the electronic environment of carbon atoms throughout the molecule. The carbonyl carbon of the cyclopentanecarbonyl group appears in the typical amide carbonyl region around 170 to 180 parts per million. The carbon bearing the sulfonyl chloride group exhibits significant downfield shifting due to the electron-withdrawing nature of the sulfonyl functionality, typically appearing around 60 to 70 parts per million.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The amide carbonyl stretch appears as a strong absorption around 1650 to 1680 reciprocal centimeters, while the sulfonyl chloride group contributes characteristic symmetric and asymmetric stretching vibrations around 1350 and 1150 reciprocal centimeters, respectively. The carbon-hydrogen stretching vibrations of the aliphatic portions appear in the expected region around 2800 to 3000 reciprocal centimeters.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 279, corresponding to the expected molecular weight of the compound. Characteristic fragmentation patterns include loss of the chlorine atom to give a fragment at mass-to-charge ratio 244, and loss of the sulfonyl chloride group to yield fragments corresponding to the cyclopentanecarbonylazetidine core. The base peak often corresponds to the cyclopentanecarbonyl cation formed through alpha-cleavage adjacent to the carbonyl group.

Crystallographic Studies and X-ray Diffraction Patterns

While specific crystallographic data for this compound is limited in the available literature, analysis of related azetidine sulfonyl compounds provides valuable insights into the expected solid-state structure and packing arrangements. The crystallographic characterization of four-membered ring systems reveals common structural features that are likely to be present in the target compound.

The azetidine ring system typically adopts a puckered conformation in the solid state to minimize ring strain and optimize intermolecular interactions. The degree of puckering varies depending on the nature and position of substituents, with bulky groups like the cyclopentanecarbonyl moiety influencing the exact geometry. The sulfonyl chloride group introduces additional constraints that affect the overall molecular geometry and crystal packing efficiency.

Intermolecular interactions play a crucial role in determining the crystal structure and stability of sulfonyl chloride compounds. The highly polar nature of the sulfonyl group creates opportunities for dipole-dipole interactions between adjacent molecules in the crystal lattice. The chlorine atom can participate in weak halogen bonding interactions that contribute to the overall crystal stability and influence the melting point and solubility characteristics of the compound.

The presence of the amide functionality introduces the possibility of hydrogen bonding interactions, although the lack of hydrogen bond donors in the immediate vicinity of the carbonyl oxygen limits the formation of strong intermolecular hydrogen bonds. However, weak carbon-hydrogen to oxygen interactions may contribute to the overall crystal packing arrangement and affect the physical properties of the crystalline material.

The molecular packing in the crystal structure is influenced by the shape and size of the cyclopentanecarbonyl substituent, which creates steric requirements that must be accommodated in the lattice arrangement. The flexible nature of the cyclopentyl ring allows for conformational adjustments that optimize intermolecular contacts and minimize unfavorable steric interactions. This conformational flexibility may result in the presence of multiple conformers within the unit cell or the adoption of dynamically disordered structures.

Temperature-dependent studies of related compounds suggest that azetidine derivatives may exhibit polymorphic behavior, with different crystal forms stable under varying temperature and pressure conditions. The balance between intramolecular conformational energy and intermolecular packing forces determines the preferred crystal structure and influences the physical properties of the solid material. Understanding these crystallographic features is essential for optimizing synthetic procedures and predicting the behavior of the compound under various processing and storage conditions.

Properties

IUPAC Name

1-(cyclopentanecarbonyl)azetidine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO3S/c10-15(13,14)8-5-11(6-8)9(12)7-3-1-2-4-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHUVWISAHUGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC(C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from Sulfonic Acids

  • Chlorination with Phosphorus Trichloride or Thionyl Chloride : Sulfonic acids can be converted into sulfonyl chlorides using phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂). This method involves heating the sulfonic acid with the chlorinating agent to produce the sulfonyl chloride.

  • Safety Considerations : This method involves handling hazardous chemicals like phosphorus trichloride and thionyl chloride, which require careful handling due to their corrosive nature.

Synthesis from Sulfonyl Hydrazides

  • Reaction with N-Chlorosuccinimide (NCS) : Sulfonyl hydrazides can be converted into sulfonyl chlorides by reacting them with N-chlorosuccinimide (NCS) in acetonitrile (CH₃CN) at room temperature. This method is simpler and less hazardous than traditional chlorination methods.

  • Advantages : This approach is more environmentally friendly and offers better yields with fewer by-products.

Challenges and Considerations

  • Chemical Stability : Azetidine rings are known for their instability, which could complicate synthesis and purification steps.
  • Stereochemistry : The synthesis must consider the stereochemistry of the azetidine ring to ensure the correct isomer is formed.
  • Safety : Handling of chlorinating agents and other reactive chemicals requires careful safety protocols.

Data Table: General Synthesis Methods for Sulfonyl Chlorides

Method Starting Material Reagents Conditions Yield
Chlorination with PCl₃ or SOCl₂ Sulfonic Acid PCl₃ or SOCl₂ Heating Variable
Reaction with NCS Sulfonyl Hydrazide NCS, CH₃CN Room Temperature High

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamides, sulfonates, or sulfonothioates.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride has a wide range of applications in scientific research:

    Drug Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals.

    Organic Chemistry: The compound is used in the development of new organic reactions and the synthesis of complex organic molecules.

    Material Science: It is used in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can undergo substitution reactions with a wide range of nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

  • Molecular Formula : CClF₃O₂S
  • Molecular Weight : 168.52 g/mol
  • Boiling Point : 29–32°C
  • Reactivity : The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilicity at the sulfur center. This makes CF₃SO₂Cl highly reactive in nucleophilic substitutions, often used to generate triflates (excellent leaving groups).
  • Stability : High volatility due to low boiling point necessitates careful handling.
  • Applications : Widely used in triflation reactions for organic synthesis and catalysis.

Pyridine-3-sulfonyl Chloride

  • Molecular Formula: C₅H₄ClNO₂S
  • Molecular Weight : 177.61 g/mol
  • Reactivity : The pyridine ring provides resonance stabilization, reducing electrophilicity compared to aliphatic sulfonyl chlorides. Reactivity is moderated by aromatic electron-withdrawing effects.
  • Stability : Less prone to hydrolysis than aliphatic analogues due to aromatic stabilization.
  • Applications : Key intermediate in synthesizing sulfonamide-based drugs, such as COX-2 inhibitors .

1-Cyanocyclopentanecarboxylic Acid

  • Molecular Formula: C₇H₉NO₂
  • Molecular Weight : 139.15 g/mol
  • The nitrile and carboxyl groups demonstrate how substituents modulate solubility and reactivity.

Comparative Analysis of Key Properties

Property This compound Trifluoromethanesulfonyl Chloride Pyridine-3-sulfonyl Chloride
Molecular Weight ~265 g/mol (estimated) 168.52 g/mol 177.61 g/mol
Boiling Point Likely >100°C (predicted, due to bulk) 29–32°C Not reported; higher than CF₃SO₂Cl
Reactivity High (azetidine strain enhances electrophilicity) Very high (CF₃ electron withdrawal) Moderate (aromatic stabilization)
Steric Hindrance Significant (cyclopentanecarbonyl group) Low Moderate (pyridine ring)
Stability to Hydrolysis Moderate (bulk reduces nucleophilic access) Low (volatile, reactive) High (resonance stabilization)
Applications Drug discovery (constrained sulfonamides) Triflation, catalysis Pharmaceuticals, sensors

Biological Activity

1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride (CAS No. 1461715-32-1) is a chemical compound that has garnered interest in various scientific fields, particularly in drug synthesis and organic chemistry. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

  • Molecular Formula: C₉H₁₄ClNO₃S
  • Molecular Weight: 251.73 g/mol
  • IUPAC Name: 1-(cyclopentanecarbonyl)azetidine-3-sulfonyl chloride

Synthesis Methods

The synthesis of this compound typically involves the reaction of cyclopentanecarbonyl chloride with azetidine-3-sulfonyl chloride. The reaction is conducted under controlled conditions, often utilizing a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. Purification is achieved through techniques like recrystallization or chromatography, ensuring high yield and purity.

Biological Activity

This compound exhibits notable biological activity, particularly in its reactivity with nucleophiles, which leads to the formation of various derivatives. The sulfonyl chloride group is highly reactive, allowing for substitution reactions that can yield compounds with diverse biological properties.

The compound's mechanism of action primarily revolves around:

  • Substitution Reactions: The sulfonyl chloride group can react with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.
  • Oxidation and Reduction: Under specific conditions, it can undergo oxidation or reduction reactions to produce different derivatives.

Applications in Scientific Research

This compound has several applications in scientific research:

  • Drug Synthesis: It serves as an intermediate in synthesizing various pharmaceuticals.
  • Organic Chemistry: The compound is utilized in developing new organic reactions and synthesizing complex organic molecules.
  • Material Science: It contributes to preparing advanced materials with specific properties.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Differences
1-Cyclopentanecarbonylazetidine-3-sulfonamideStructureContains an amine instead of a sulfonyl chloride group
1-Cyclopentanecarbonylazetidine-3-sulfonateStructureFeatures a sulfonate group instead of a sulfonyl chloride
1-Cyclopentanecarbonylazetidine-3-sulfonothioateStructureContains a thiol derivative

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in biological applications:

  • Antimicrobial Activity: Research has indicated that derivatives formed from this compound exhibit significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects: Some studies suggest that compounds derived from this compound may demonstrate anti-inflammatory effects, making them candidates for therapeutic applications in inflammatory diseases.
  • Cancer Research: Investigations into its derivatives have revealed potential anticancer activities, warranting further exploration in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-cyclopentanecarbonylazetidine-3-sulfonyl chloride, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling cyclopentanecarbonyl chloride with azetidine-3-sulfonyl chloride derivatives. Reaction conditions such as temperature (0–5°C for exothermic reactions), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios of reactants (1:1.2 molar ratio) are critical for yield optimization. Catalytic bases like triethylamine or DMAP may enhance acylation efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of cyclopentane carbonyl (δ ~2.5 ppm for CH₂ groups) and azetidine sulfonyl chloride (δ ~3.8 ppm for sulfonyl-Cl).
  • FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretch) and ~1360 cm⁻¹ (S=O asymmetric stretch) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₈H₁₁ClNO₃S: 236.02 g/mol).
  • HPLC : Purity >95% is achievable using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What are the primary research applications of this sulfonyl chloride in medicinal chemistry?

  • Methodological Answer : The compound serves as a versatile electrophile in:

  • Peptide Modification : Sulfonylation of amine groups in amino acids to study protein-protein interactions.
  • Prodrug Synthesis : Incorporation into hydrolytically labile prodrugs for controlled drug release.
  • Enzyme Inhibition : Targeting cysteine proteases via covalent binding to active-site thiols .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-acylation or hydrolysis intermediates).
  • Temperature Control : Maintain sub-ambient temperatures to suppress undesired Cl⁻ displacement by nucleophiles.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may reduce hydrolysis but require rigorous anhydrous conditions.
  • Catalyst Tuning : Evaluate alternatives to DMAP, such as HOBt, to improve regioselectivity .

Q. What strategies are recommended for resolving discrepancies in stability data under varying storage conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Store samples at –20°C (anhydrous), 4°C (desiccated), and 25°C (ambient humidity). Monitor degradation via HPLC at intervals (0, 7, 30 days).
  • Humidity Sensitivity : Use Karl Fischer titration to correlate moisture content with hydrolysis rates.
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers caused by experimental variables (e.g., light exposure) .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Model the electrophilicity of the sulfonyl chloride group using Gaussian or ORCA software. Compare LUMO energies with known sulfonating agents.
  • Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways (e.g., water vs. DCM).
  • Docking Studies : Predict binding affinities to biological targets (e.g., proteases) using AutoDock Vina .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride
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1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.